molecular formula C23H23N3O4 B2481331 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 898458-46-3

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2481331
CAS RN: 898458-46-3
M. Wt: 405.454
InChI Key: GCBWZGKCVZUGNR-UHFFFAOYSA-N
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Description

The synthesis and analysis of complex organic molecules, including those incorporating furan and indole moieties alongside oxalamide groups, are crucial in the development of new materials and pharmaceuticals. These compounds often exhibit interesting chemical and physical properties due to their unique structural features.

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, such as 1,3-dipolar cycloaddition, to efficiently construct complex molecular architectures from simpler precursors. For example, a one-pot approach developed for furan-2(5H)-one derivatives demonstrates the utility of combining indole, phenylglyoxal, and Meldrum’s acid in a telescoped reaction sequence, highlighting the efficiency of multicomponent synthetic strategies (Komogortsev, Melekhina, & Lichitsky, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic methods (IR, NMR, Mass spectrometry) and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound was elucidated, showing a two-dimensional layered structure formed by diastereoselective 1,3-dipolar cycloaddition reactions (Nishtala & Basavoju, 2018).

Chemical Reactions and Properties

The chemical behavior of compounds containing furan and indole units, alongside oxalamides, can involve various reactions such as cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are pivotal in further modifying the molecular framework to achieve desired properties or biological activities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. The crystallization behavior can reveal insights into the molecular packing and intermolecular interactions, which are important for material design and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and interaction with biological targets, are determined by the structural features of these molecules. Docking studies, for instance, can predict the interaction of these compounds with biological targets, providing insights into potential therapeutic applications (Nishtala & Basavoju, 2018).

Scientific Research Applications

Acid-Catalyzed Rearrangement Synthesis

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is relevant to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide. This approach utilizes acid-catalyzed rearrangement, providing a high-yielding, operationally simple methodology for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Crystal Structure and Molecular Docking

The crystal structure of compounds related to the given chemical, such as 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one, has been elucidated. The compound shows a two-dimensional layered structure and has been formed diastereoselectively. Molecular docking studies indicate good activity against proteins of mycobacterium tuberculosis, bacterial, and moderate activity against cancer protein (Nishtala & Basavoju, 2018).

Anticancer Agents and EGFR Inhibition

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed as anticancer agents targeting the epidemal growth factor receptor (EGFR). These derivatives showed potent anticancer activities against several EGFR high-expressed cancer cell lines and weak activities on EGFR low-expressed cell lines, indicating their potential as EGFR inhibitors with low toxicity against normal cells (Lan et al., 2017).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-20-10-5-3-8-17(20)25-23(28)22(27)24-15-19(21-11-6-14-30-21)26-13-12-16-7-2-4-9-18(16)26/h2-11,14,19H,12-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWZGKCVZUGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

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